RTI-113

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of RTI-113 involves several steps, including the formation of the core structure and subsequent modifications to introduce specific functional groups. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to achieve the desired product . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently.

Analyse Chemischer Reaktionen

RTI-113 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

RTI-113 has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential effects on biological systems. In medicine, it is studied for its potential therapeutic applications. In industry, it may be used in the production of other chemical compounds .

Wirkmechanismus

The mechanism of action of RTI-113 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

RTI-113 can be compared with other similar compounds, such as RTI-111 and RTI-112. These compounds share similar core structures but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific functional groups and the resulting effects on its chemical and biological properties .

Biologische Aktivität

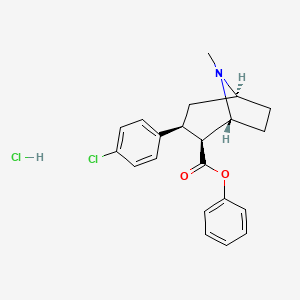

RTI-113, chemically known as 3 beta-(4-chlorophenyl)tropan-2 beta carboxylic acid phenyl ester hydrochloride, is a potent and selective inhibitor of the dopamine transporter (DAT). This compound has garnered significant attention in pharmacological research, particularly regarding its effects on cocaine self-administration and its potential therapeutic applications in treating cocaine addiction.

This compound functions primarily by inhibiting the reuptake of dopamine, thereby increasing its availability in the synaptic cleft. This mechanism is akin to that of cocaine, but this compound exhibits a higher selectivity for DAT over other monoamine transporters, such as the norepinephrine transporter (NET) and serotonin transporter (SERT). Research indicates that this compound is approximately 100 times more effective at inhibiting DAT than NET .

Efficacy in Reducing Cocaine Self-Administration

Numerous studies have demonstrated the efficacy of this compound in reducing cocaine self-administration behaviors in animal models. For instance, a study involving rhesus monkeys showed that this compound significantly decreased cocaine self-administration without affecting food-maintained responding. The doses that inhibited cocaine intake resulted in high occupancy levels of DAT, suggesting a strong correlation between DAT occupancy and behavioral outcomes .

Table 1: Comparative Potency of RTI-112 and this compound

| Compound | ED50 (mg/kg/hr) | Selectivity for DAT |

|---|---|---|

| RTI-112 | 0.0032 - 0.01 | Non-selective |

| This compound | 0.01 - 0.056 | Selective |

The effective doses for this compound were found to produce a nearly complete elimination of cocaine self-administration, demonstrating its potential as a therapeutic agent for cocaine addiction .

Behavioral Studies and Case Studies

In behavioral pharmacology studies, this compound has been shown to produce long-lasting effects similar to those of cocaine. For example, a study reported that both this compound and another compound, RTI-112, were administered to rats and squirrel monkeys, revealing that while both compounds reduced cocaine intake, their mechanisms differed significantly. This compound was noted for its sustained effects on reducing cocaine self-administration over extended periods .

Case Study: Long-Term Effects on Cocaine Self-Administration

A notable study evaluated the long-term effects of this compound on cocaine self-administration in squirrel monkeys over a seven-day treatment period. The findings indicated that:

- Day 1 : Initial administration led to a significant reduction in cocaine intake.

- Days 3-7 : Sustained administration maintained low levels of cocaine self-administration without affecting food-related behaviors.

This case study emphasizes the potential for this compound to serve as a long-term treatment option for individuals with cocaine use disorder.

Eigenschaften

IUPAC Name |

phenyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO2.ClH/c1-23-16-11-12-19(23)20(21(24)25-17-5-3-2-4-6-17)18(13-16)14-7-9-15(22)10-8-14;/h2-10,16,18-20H,11-13H2,1H3;1H/t16-,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNAYBAOZUMARC-TVEJVZOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C(=O)OC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141807-57-0 | |

| Record name | 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-chlorophenyl)-8-methyl-, phenyl ester, hydrochloride (1:1), (1R,2S,3S,5S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141807-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RTI-113 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141807570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RTI-113 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z8TCU3XX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.